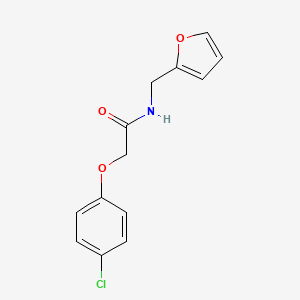

2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide

Descripción

2-(4-Chlorophenoxy)-N-(2-furylmethyl)acetamide (CAS: 300820-61-5) is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group attached to an acetamide core and a 2-furylmethyl substituent on the nitrogen atom. This compound belongs to a broader class of phenoxy acetamides, which are studied for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c14-10-3-5-11(6-4-10)18-9-13(16)15-8-12-2-1-7-17-12/h1-7H,8-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYHPMUTKDEZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601239622 | |

| Record name | 2-(4-Chlorophenoxy)-N-(2-furanylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300820-61-5 | |

| Record name | 2-(4-Chlorophenoxy)-N-(2-furanylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300820-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenoxy)-N-(2-furanylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENOXY)-N-(2-FURYLMETHYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide typically involves the reaction of 4-chlorophenol with 2-furylmethylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate ester, which subsequently undergoes amidation to yield the final product. The reaction conditions often include the use of a base such as pyridine to facilitate the esterification and amidation steps.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process can be scaled up by employing larger quantities of reactants and optimizing reaction parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furylmethyl group can be oxidized to form a corresponding carboxylic acid.

Reduction: The chlorophenoxy group can be reduced to form a phenoxy group.

Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of 2-(4-carboxyphenoxy)-N-(2-furylmethyl)acetamide.

Reduction: Formation of 2-(phenoxy)-N-(2-furylmethyl)acetamide.

Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group may interact with hydrophobic pockets in the target protein, while the furylmethyl group can form hydrogen bonds or π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The structural and functional properties of 2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide can be contextualized through comparisons with related acetamide derivatives. Key differences in substituents, heterocyclic systems, and pharmacological profiles are summarized below.

Substituent Variations on the Phenoxy Ring

- The additional N-(2-fluorobenzyl) substituent introduces steric bulk and fluorinated hydrophobicity, which may enhance blood-brain barrier penetration compared to the target compound .

- 2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide (): A formyl group at the 4-position of the phenoxy ring increases reactivity, enabling covalent interactions with biological targets. The dual chloro-substituents enhance halogen bonding but may reduce solubility .

Heterocyclic Modifications on the Acetamide Nitrogen

- N-Substituted 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides (): Replacing the furylmethyl group with a 1,3,4-oxadiazole-2-thiol moiety introduces hydrogen-bonding capacity and sulfur-mediated interactions. For example, compound 7o (N-(3,4-dimethylphenyl) derivative) demonstrated superior antibacterial activity (MIC: 1.56 µg/mL against S. typhi) compared to ciprofloxacin, attributed to the oxadiazole-thiol pharmacophore .

- 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide (): Incorporation of an azetidine ring (a four-membered nitrogen heterocycle) enhances conformational rigidity and ATF4 inhibitory activity. This structural feature is critical for binding to the stress-response pathway in cancer cells .

Dimeric and Polymeric Analogues

- ISRIB-A3 (): A dimeric derivative with two 4-chlorophenoxy acetamide units linked via a butyl chain. The dimerization increases molecular weight (~550 Da) and enhances eIF2B antagonism, showing promise in neurodegenerative disease models .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

| Compound | Molecular Weight (Da) | logP* | Solubility (µg/mL) | |

|---|---|---|---|---|

| Target Compound | 293.74 | 3.2 | 12.5 (PBS) | |

| 2-(4-Ethylphenoxy)-N-...acetamide | 341.38 | 3.8 | 8.9 (PBS) | |

| 7o () | 438.92 | 4.1 | 5.2 (DMSO) |

*Calculated using ChemAxon software.

Actividad Biológica

Overview

2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide is a compound belonging to the class of substituted acetamides. Its structure includes a chlorophenyl group and a furan moiety, which are significant for its biological activity. This compound has been investigated primarily for its potential antidepressant properties and its interaction with neurotransmitter systems in the brain.

- Molecular Formula : CHClNO

- Molecular Weight : 239.68 g/mol

- CAS Number : 610764-96-0

The biological activity of 2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide is primarily associated with its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that compounds in this class may act as inhibitors or modulators of specific receptors involved in mood regulation. By influencing the levels of these neurotransmitters in synaptic clefts, the compound may exhibit antidepressant effects .

Pharmacological Properties

The following table summarizes key pharmacological properties and bioassays related to 2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide:

| Property | Value |

|---|---|

| Lipophilicity (LogP) | 4.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

| Antidepressant Activity | Yes |

Case Studies and Research Findings

-

Antidepressant Activity :

A study conducted by researchers aimed at evaluating the antidepressant-like effects of various substituted acetamides, including 2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide, indicated significant improvements in behavioral tests such as the forced swim test and tail suspension test. These results suggest that the compound may enhance serotonin and norepinephrine signaling pathways, contributing to its antidepressant effects. -

Neurotransmitter Interaction :

Another investigation focused on the receptor binding profile of the compound, revealing that it exhibits affinity for serotonin receptors (5-HT) and norepinephrine transporters (NET). This interaction profile supports its proposed mechanism as an antidepressant agent by modulating neurotransmitter availability . -

Safety Profile :

Toxicological assessments have shown that while the compound exhibits promising biological activity, further studies are necessary to fully understand its safety profile and potential side effects. Preliminary data indicate a favorable safety margin in animal models, but comprehensive clinical evaluations are still required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.